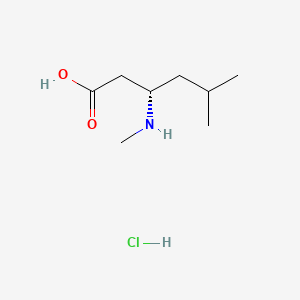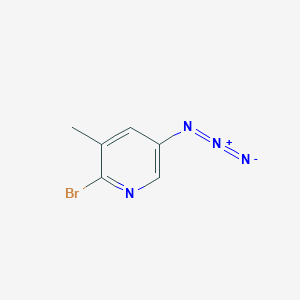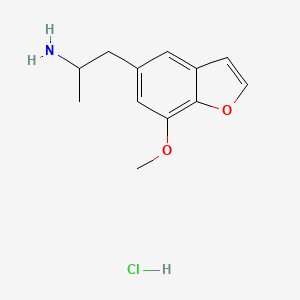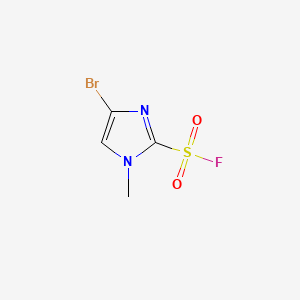
4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride typically involves the bromination of 1-methyl-1H-imidazole followed by sulfonylation. The bromination can be carried out using bromine in acetic acid, while the sulfonylation can be achieved using sulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and cost-effective processes. One such method includes the use of isopropyl magnesium chloride for selective debromination, which avoids the formation of regioisomers and ensures high yield .
化学反応の分析
Types of Reactions
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amine derivative of the imidazole compound.
科学的研究の応用
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit enzyme activity, making it a useful tool in studying enzyme function .
類似化合物との比較
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Similar in structure but lacks the sulfonyl fluoride group.
4-Bromo-1,2-dimethyl-1H-imidazole: Contains an additional methyl group on the imidazole ring.
Uniqueness
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is unique due to the presence of both the bromine and sulfonyl fluoride groups, which confer distinct reactivity and potential for covalent modification of biological targets .
特性
分子式 |
C4H4BrFN2O2S |
|---|---|
分子量 |
243.06 g/mol |
IUPAC名 |
4-bromo-1-methylimidazole-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H4BrFN2O2S/c1-8-2-3(5)7-4(8)11(6,9)10/h2H,1H3 |
InChIキー |
WCVKLRUJEKFCNR-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1S(=O)(=O)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


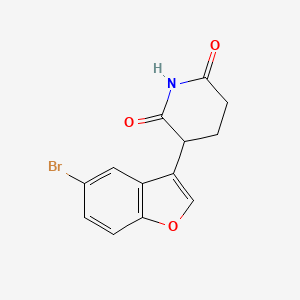
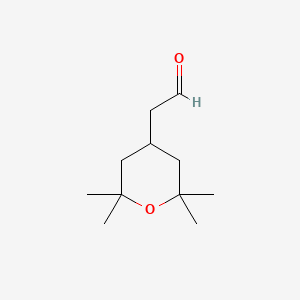
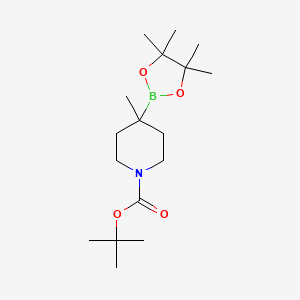

![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13463188.png)
![7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13463192.png)
![{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13463205.png)
